2-(2,5-Dimethylbenzoyl)-4-methylpyridine
Overview
Description
2-(2,5-Dimethylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzoyl group substituted with two methyl groups at the 2 and 5 positions, attached to a pyridine ring that also has a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the pyridine ring to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylbenzoyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the benzoyl group to a benzyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: this compound can be oxidized to form 2-(2,5-Dimethylbenzoic acid)-4-methylpyridine.
Reduction: Reduction leads to the formation of 2-(2,5-Dimethylbenzyl)-4-methylpyridine.
Substitution: Electrophilic substitution can yield various halogenated derivatives of the compound.
Scientific Research Applications
2-(2,5-Dimethylbenzoyl)-4-methylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and functional groups. For example, the benzoyl group can interact with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylbenzoyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyridine ring.
2-(2,5-Dimethylbenzoyl)benzene: Lacks the pyridine ring and has a simpler aromatic structure.
4-Methyl-2-(2,5-dimethylbenzoyl)pyridine: Positional isomer with the methyl group at a different position on the pyridine ring.
Uniqueness
2-(2,5-Dimethylbenzoyl)-4-methylpyridine is unique due to the presence of both the benzoyl and pyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-12(3)13(8-10)15(17)14-9-11(2)6-7-16-14/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYJETJAJDMCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224053 | |
Record name | (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-82-0 | |
Record name | (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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